ETHYL 5-({3-[(3-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}METHYL)FURAN-2-CARBOXYLATE
Overview
Description
Ethyl 5-({[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furoate ester, a nitrophenyl group, and a sulfonyl amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({3-[(3-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}METHYL)FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furoate ester, the introduction of the nitrophenyl group, and the formation of the sulfonyl amide linkage. Common reagents used in these reactions include ethyl furoate, 3-nitroaniline, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The sulfonyl amide linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Ethyl 5-({[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 5-({3-[(3-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}METHYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl amide linkage can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Ethyl 5-({[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate can be compared with other similar compounds, such as:
Ethyl 5-({[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate: Similar structure but with a different position of the nitro group.
Ethyl 5-({[(3-{[(3-aminophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-({[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-thiophene: Similar structure but with a thiophene ring instead of a furoate ester.
Properties
IUPAC Name |
ethyl 5-[[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]methyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O8S/c1-2-31-21(26)19-10-9-17(32-19)13-22-33(29,30)18-8-3-5-14(11-18)20(25)23-15-6-4-7-16(12-15)24(27)28/h3-12,22H,2,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAAJPXNIQPJLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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